

Introduction to Trimyristin in Lipid Nanoparticulate Systems

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Compound Focus: Trimyristin

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Solid lipid nanoparticles (SLNs) represent a significant advancement in nanoscale drug delivery systems, offering an alternative to conventional carriers by overcoming many inherent limitations of polymeric nanoparticles [1] [2]. Among the various lipids employed, **trimyristin** (glyceryl trimyristate) has emerged as a particularly valuable solid lipid matrix due to its favorable melting characteristics, biocompatibility, and ability to form stable nanoparticles with high drug loading capacity [3] [4]. **Trimyristin**-based SLNs occupy a strategic position in nanomedicine, bridging the gap between traditional lipid emulsions and polymeric nanoparticle systems while offering enhanced stability, controlled release profiles, and reduced toxicity [2] [5].

These nanoparticles are especially valuable for encapsulating both lipophilic and hydrophilic drugs, improving oral bioavailability, and enabling targeted drug delivery to specific tissues and cell types [1] [6] [2]. The versatility of **trimyristin** SLNs has been demonstrated across multiple therapeutic areas, including infectious diseases, cancer therapy, and metabolic disorders [1] [3].

Fundamental Properties and Formulation Considerations

Physicochemical Properties of Trimyristin

Trimyristin is a triglyceride ester derived from glycerol and myristic acid (tetradecanoic acid) with a molecular formula of $C_{45}H_{86}O_6$ [3]. Its chemical structure consists of three myristic acid chains attached to a glycerol backbone, creating a symmetric triglyceride with predictable crystallization behavior. This

compound is naturally occurring in significant quantities in nutmeg (*Myristica fragrans*) seeds and palm oil [3] [4].

Key physical properties include:

- **Melting Point:** 56-57°C, ideal for SLN preparation and stability
- **Crystallization Behavior:** Forms stable β -polymorph with triclinic parallel packing
- **Hydrophobicity:** Highly lipophilic with excellent solvent capacity for poorly water-soluble drugs
- **Biocompatibility:** Readily metabolized by lipid enzymes, reducing toxicity concerns

The melting point of **trimyristin** is particularly advantageous for pharmaceutical applications as it remains solid at both room and body temperatures while allowing for relatively low-temperature processing during manufacturing (typically 5-10°C above melting point) [4] [5].

Lipid Nanoparticle Architecture with Trimyristin

Table 1: Comparison of Lipid Nanoparticle Types Utilizing **Trimyristin**

Parameter	SLNs	NLCs	LDC Nanoparticles
Composition	Pure trimyristin solid lipid	Trimyristin + liquid lipids (e.g., oils)	Drug-lipid conjugate + trimyristin
Matrix Structure	Highly ordered crystalline	Amorphous, imperfect crystal	Molecularly dispersed drug-lipid complex
Drug Loading	Moderate (5-10%)	High (10-25%)	Very high (up to 33%)
Drug Expulsion	Possible during storage	Minimized	Minimal
Best Suited For	Lipophilic drugs, sustained release	Both lipophilic and hydrophilic drugs, high loading	Hydrophilic drugs, targeted delivery

Trimyristin can be incorporated into different lipid nanoparticle architectures, with each offering distinct advantages for specific applications. Solid Lipid Nanoparticles (SLNs) consist primarily of pure **trimyristin**, while Nanostructured Lipid Carriers (NLCs) combine **trimyristin** with liquid lipids to create a less ordered

matrix with higher drug loading capacity [2] [5]. Lipid Drug Conjugate (LDC) nanoparticles utilize **trimyristin** as part of a drug-lipid complex, particularly beneficial for hydrophilic compounds [2].

Preparation Methods and Protocols

High Shear Homogenization Methods

High shear homogenization represents the most widely employed method for **trimyristin** SLN production, with both hot and cold variants offering distinct advantages for different drug stability profiles [2].

Hot Homogenization Protocol:

- **Lipid Phase Preparation:** Melt **trimyristin** (3.33-10% w/v) at 60-65°C (5-10°C above melting point) [2] [4]
- **Drug Incorporation:** Dissolve or disperse active pharmaceutical ingredient (API) in the molten lipid phase under mechanical stirring
- **Aqueous Phase Preparation:** Heat aqueous surfactant solution (e.g., 1.2-5% w/w Poloxamer 188) to same temperature as lipid phase [2]
- **Pre-emulsification:** Add hot aqueous phase to lipid phase under high-speed stirring (3,000-5,000 rpm) for 3-5 minutes to form coarse pre-emulsion
- **High-pressure Homogenization:** Process pre-emulsion through high-pressure homogenizer at 500-1,500 bar for 3-5 cycles while maintaining temperature above lipid melting point
- **Crystallization:** Cool resultant nanoemulsion to room temperature with mild stirring (500-1,000 rpm) to facilitate lipid crystallization into solid nanoparticles

Critical Process Parameters:

- Homogenization temperature: 65±2°C for optimal droplet size reduction
- Homogenization pressure: 500-1,500 bar depending on desired particle size
- Cooling rate: Controlled cooling at 2-5°C/minute to ensure proper polymorphic transformation
- Stirring during crystallization: 500-5,000 rpm to prevent particle aggregation [2]

Solvent Emulsification-Evaporation Method

For thermolabile compounds or when smaller particle sizes are required, solvent emulsification-evaporation provides an effective alternative:

- **Organic Phase:** Dissolve **trimyrustin** and drug in water-immiscible organic solvent (e.g., dichloromethane, chloroform)
- **Aqueous Phase:** Prepare surfactant solution (e.g., Poloxamer 188, Tween 80) in purified water
- **Emulsification:** Add organic phase to aqueous phase under high-speed homogenization (10,000-15,000 rpm) for 5-10 minutes
- **Solvent Evaporation:** Stir emulsion continuously at room temperature for 6-12 hours to evaporate organic solvent
- **Purification:** Concentrate SLN dispersion via ultrafiltration or centrifugation

This method typically yields particles in the 50-200 nm range with narrow polydispersity indices below 0.2 [2].

Microemulsion-Based Preparation

Microemulsion templates offer an alternative approach for laboratory-scale production:

- Prepare molten mixture of **trimyrustin**, drug, and surfactants at 65°C
- Add warm water under mild stirring to form transparent microemulsion
- Disperse warm microemulsion into cold water (2-8°C) under mechanical stirring
- Concentrate SLN dispersion via tangential flow filtration

Characterization Parameters and Methods

Table 2: Key Characterization Parameters for **Trimyrustin** SLNs

Parameter	Analytical Technique	Target Specifications	Significance
Particle Size	Photon Correlation Spectroscopy	50-300 nm	Biodistribution, stability, drug release
Polydispersity Index	PCS	<0.25	Homogeneity of dispersion
Zeta Potential	Laser Doppler Electrophoresis	> ±30 mV	Physical stability
Crystallinity	DSC, XRD	β-polymorph preferred	Drug loading and release
Entrapment Efficiency	Ultracentrifugation/GC/HPLC	>80%	Formulation efficiency
Melting Behavior	DSC	56-57°C	Purity and identity of lipid matrix
Morphology	SEM, TEM, AFM	Spherical, smooth surface	Structure-function relationship

Particle Size and Distribution Analysis

Particle size analysis represents a critical quality attribute for **trimyrustin** SLNs, directly influencing stability, drug release profile, and biological behavior [2] [5]. Photon correlation spectroscopy (PCS) provides the primary method for determining particle size distribution, with **trimyrustin** SLNs typically ranging between 50-300 nm depending on the preparation method and composition [2]. For **trimyrustin** SLNs stabilized with Poloxamer 188, mean particle sizes of approximately 200 nm with association efficiencies up to 86% have been consistently reported [6].

Thermal Behavior and Crystallinity

Differential scanning calorimetry (DSC) provides essential information about the crystallinity and polymorphic state of **trimyrustin** in SLNs [7] [5]. The thermograms typically show:

- Melting endotherm at 56-57°C for pure **trimyrustin**
- Slight depression of melting point in nanoparticle form (1-3°C)
- Recrystallization exotherm during cooling cycles at 45-50°C
- Polymorphic transitions from α to β' to β forms during storage

The degree of crystallinity directly impacts drug loading capacity and release kinetics, with more perfect crystals offering lower loading but more sustained release profiles [2] [5].

Applications in Drug Delivery

Oral Drug Delivery

Trimyrustin SLNs have demonstrated remarkable potential in enhancing oral bioavailability of challenging drug molecules. A prominent example is the delivery of salmon calcitonin, a polypeptide hormone used in osteoporosis treatment [6]. When incorporated into **trimyrustin** SLNs stabilized with Poloxamer 407, salmon calcitonin exhibited:

- High association efficiency of approximately 86%
- Sustained release over 8 hours under simulated gastrointestinal conditions
- Significant pharmacological effect with 20% reduction in blood calcium levels in rat models
- Extended hypocalcaemic effect sustaining over 8 hours at 500 IU/kg dose

The mechanism of enhancement involves protection of the peptide from enzymatic degradation in the gastrointestinal tract and facilitation of intestinal absorption through lymphatic transport [6].

Parenteral Delivery and Sterilization Considerations

For parenteral applications, terminal sterilization of **trimyrustin** nanoemulsions represents a critical manufacturing step. Recent studies have systematically investigated the autoclaving behavior of **trimyrustin** nanoemulsions stabilized with various poloxamers [7] [8].

Autoclaving Protocol for Sterile **Trimyrustin** Formulations:

- Prepare **trimyrustin** nanoemulsion with target particle size of approximately 100 nm
- Select appropriate poloxamer stabilizer based on PEO content (>70% recommended)
- Fill emulsion into type I glass vials with headspace optimization
- Implement autoclaving cycle: 121°C, 15 psi, 15-20 minutes
- Cool gradually to room temperature with minimal agitation
- Characterize particle size distribution, crystal form, and sterility

Poloxamers 108, 188, 237, 238, 338 and 407 have demonstrated exceptional stability during autoclaving, with particle size growth of less than 10% and narrowing of particle size distribution due to Ostwald ripening phenomena [7].

Cancer Therapeutics

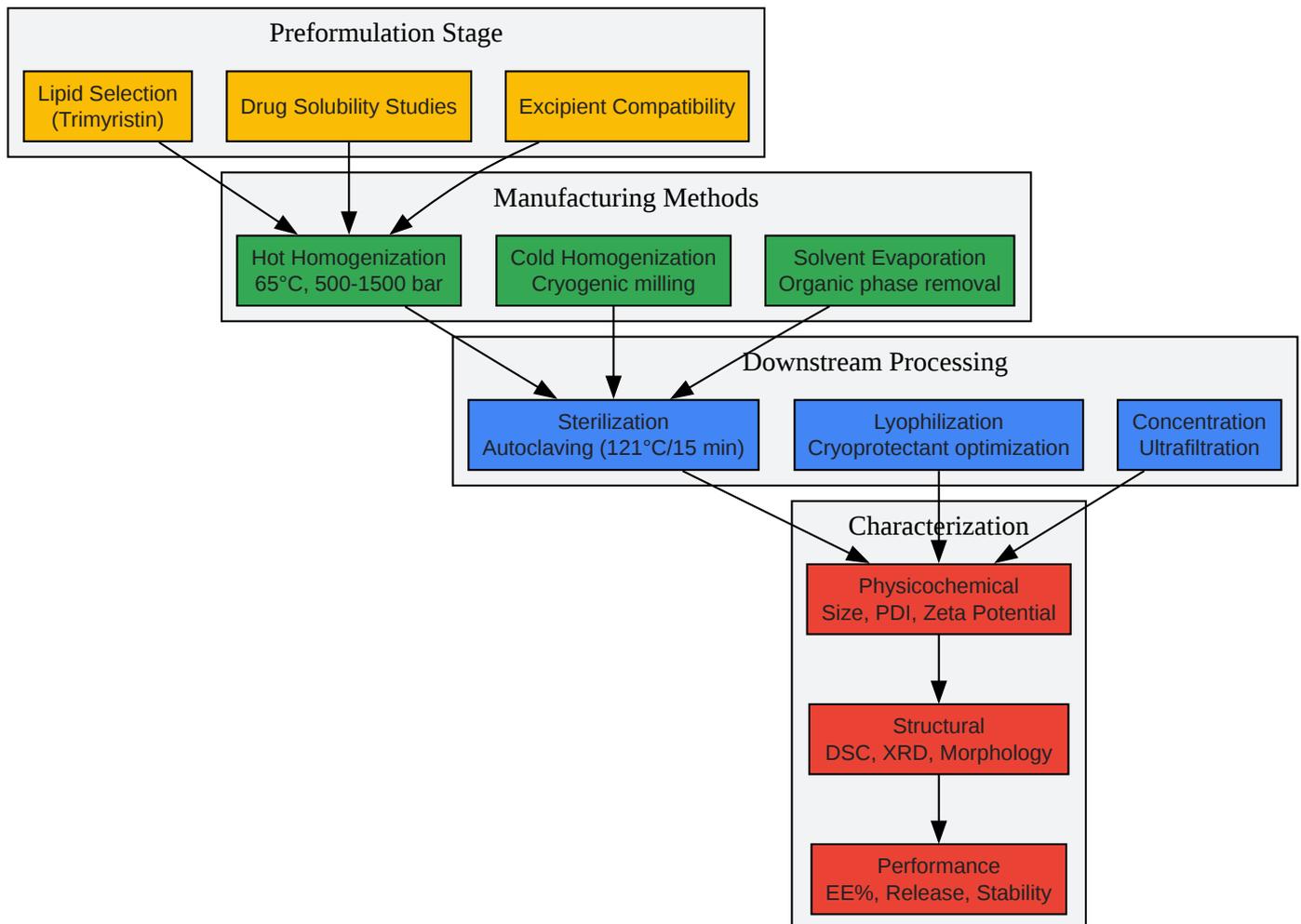
Trimyrustin SLNs have been successfully employed in oncology applications, particularly for the delivery of chemotherapeutic agents like camptothecin [3]. Cationic PEGylated SLNs composed of **trimyrustin**, hydrogenated soybean phosphatidylcholine, poloxamer 188, stearylamine, and Gelucire 53/10 demonstrated:

- pH-sensitive drug release with 20% higher release at pH 5.5 compared to pH 7.4
- Enhanced cellular uptake in HCC36 and CL1-5 cancer cell lines
- Significant inhibition of cancer cell proliferation
- Time-dependent intracellular accumulation with twofold increase in fluorescence intensity

The combination of **trimyrustin** with docosahexaenoic acid (DHA) has shown particular promise, enhancing encapsulation efficiency from 36% to 93% and increasing cytotoxic effects threefold on A549 lung cancer cells [3].

Experimental Workflow and Data Interpretation

The following diagram illustrates the complete experimental workflow for developing and characterizing **trimyrustin**-based lipid nanoparticles:



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Diagram 1: Comprehensive workflow for **trimyrustin** SLN development from preformulation through characterization

Stability and Storage Considerations

The stability profile of **trimyrustin** SLNs depends significantly on the crystallinity of the lipid matrix and the selection of appropriate stabilizers. Key stability considerations include:

Physical Stability:

- Minimal particle size growth (<20%) over 6 months at 4-8°C
- Zeta potential maintenance within ± 5 mV of initial value
- Absence of drug expulsion or crystalline changes

Chemical Stability:

- Lipid degradation measured by free fatty acid formation <5%
- Drug stability within specification limits
- Surfactant integrity and functionality

Optimized Storage Conditions:

- Lyophilized form with cryoprotectants (trehalose, sucrose) preferred for long-term storage
- Aqueous dispersions stable for 6-12 months at refrigerated conditions
- Protection from light and oxygen to prevent lipid oxidation

Troubleshooting Guide

Table 3: Common Formulation Challenges and Solutions

Problem	Potential Causes	Corrective Actions
Large Particle Size	Insufficient homogenization pressure, inadequate surfactant coverage, incorrect temperature	Increase homogenization pressure (up to 1500 bar), optimize surfactant concentration, adjust temperature

Problem	Potential Causes	Corrective Actions
Drug Expulsion	Highly ordered lipid matrix, polymorphic transition, incompatible drug-lipid ratio	Incorporate liquid lipids to create NLCs, use lipid blends, optimize drug loading
Low EE%	Drug partitioning to aqueous phase, rapid crystallization, drug-lipid incompatibility	Modify process to cold homogenization, increase lipid content, add ion-pairing agents
Physical Instability	Inadequate zeta potential, insufficient steric stabilization, Ostwald ripening	Optimize surfactant combination, increase surface charge, narrow size distribution
Polymorphic Transition	Slow cooling, storage temperature fluctuations, impurity presence	Implement rapid cooling, optimize thermal history, use crystallisation inhibitors

Conclusion and Future Perspectives

Trimyristin-based lipid nanoparticles represent a versatile and robust platform for advanced drug delivery applications. Their favorable physicochemical properties, biocompatibility, and well-characterized behavior make them particularly valuable for enhancing the delivery of challenging drug molecules. The protocols outlined in this document provide researchers with standardized methods for formulating, characterizing, and optimizing **trimyristin** SLNs across various therapeutic applications.

Future development directions include the engineering of targeted **trimyristin** SLNs with surface ligands for specific tissue targeting, the design of combination products for synergistic therapeutic effects, and the implementation of continuous manufacturing processes to enhance production efficiency and reproducibility. As understanding of lipid nanoparticle biological interactions deepens, **trimyristin**-based systems are poised to play an increasingly important role in the translation of nanomedicine from research to clinical practice.

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